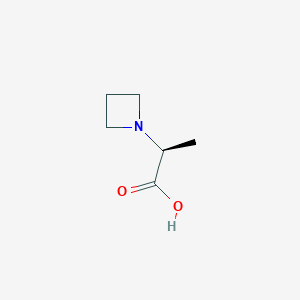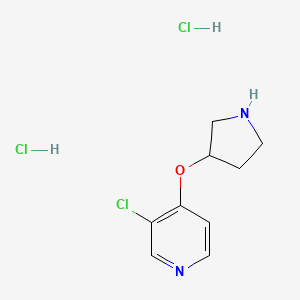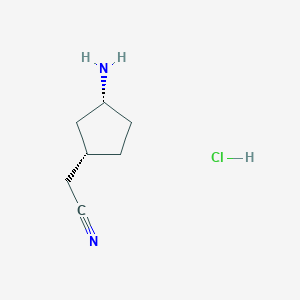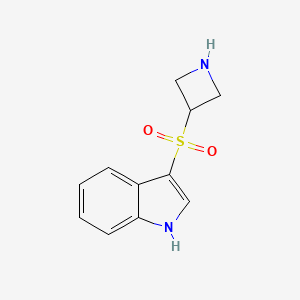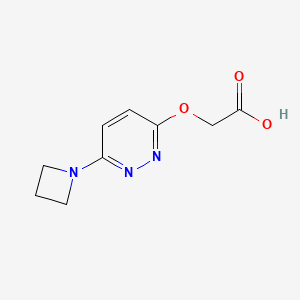![molecular formula C13H22N2 B1480492 1-(tert-ブチル)-4,4-ジメチル-1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン CAS No. 2091168-27-1](/img/structure/B1480492.png)
1-(tert-ブチル)-4,4-ジメチル-1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン
説明
Pyrrolopyrazine derivatives, which might be structurally similar to the compound you mentioned, are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While the specific synthesis process for “1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, similar compounds like imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations .
科学的研究の応用
抗菌剤開発
1-(tert-ブチル)-4,4-ジメチルテトラヒドロピロロ[1,2-a]ピラジンの構造の複雑さから、新規抗菌剤開発の候補として注目されています。 関連するピロロピラジン化合物が細菌および真菌株に対して幅広い活性を示した研究でその可能性が明らかになりました 。これは、注目している化合物を合成して同様の生物活性について試験することができ、新しい抗生物質や抗真菌薬の発見につながる可能性があることを示唆しています。
抗酸化特性
ピロロピラジンファミリー内の化合物は、潜在的な抗酸化物質として特定されています。例えば、ストレプトマイセス属から抽出された誘導体は、 フリーラジカルを捕捉する能力を持つ無毒の抗酸化活性を示しました 。これは、1-(tert-ブチル)-4,4-ジメチルテトラヒドロピロロ[1,2-a]ピラジンは、酸化ストレス関連疾患に対抗するための医薬品や栄養補助食品で重要な抗酸化特性を探索できる可能性があることを示しています。
創薬中間体
化合物の構造におけるtert-ブチル基は、容易な修飾を可能にするため、創薬における貴重な中間体となります。 例えば、ピペラジン誘導体は、抗菌、抗真菌、抗癌などの幅広い生物活性を持つ化合物を合成するために使用されてきました 。したがって、本化合物は新規治療薬を創製するためのビルディングブロックとして役立ちます。
ハロトレラントバチルス属の研究
ハロトレラントバチルス属の研究により、生物学的および薬学的に重要な用途を持つ二次代謝産物の生成が明らかになりました。 これらの代謝産物にtert-ブチルフェノール化合物が存在することは、本化合物をこれらの細菌の文脈で研究することで、生物活性代謝産物を生成する役割と潜在的な利点を理解できる可能性があることを示唆しています .
分子構造解析
1-(tert-ブチル)-4,4-ジメチルテトラヒドロピロロ[1,2-a]ピラジンの分子構造は、X線回折などの技術を使用して分析できます。これにより、その三次元構造に関する洞察が得られます。 この情報は、化合物の反応性と生物学的標的との相互作用を理解するために不可欠であり、これは合理的薬物設計において基本的なことです .
作用機序
Target of Action
The primary targets of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are cancer cells . This compound has been evaluated against four types of cancer cells: Hep-2, HepG2, MCF-7, and A375 .
Mode of Action
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine interacts with its targets through a process known as [4 + 1] cycloaddition . This reaction involves the compound, an aryl aldehyde, and 2-aminopyridine or 2-aminopyrazine . The product of this reaction is an imidazopyrazine derivative .
Biochemical Pathways
It is known that the compound exhibits significant anti-cancer activities .
Result of Action
The result of the action of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the inhibition of cancer cell growth . In vitro experimental results revealed that this compound is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
生化学分析
Biochemical Properties
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects .
Subcellular Localization
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-12(2,3)11-10-7-6-8-15(10)13(4,5)9-14-11/h6-8,11,14H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFKDOBTMNVTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


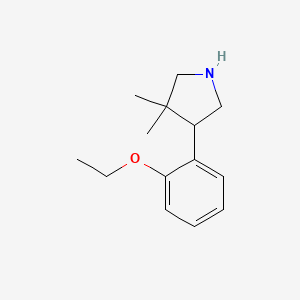
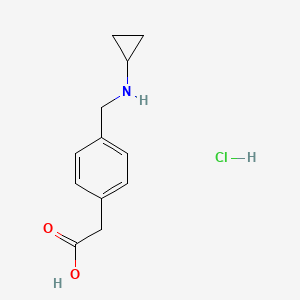
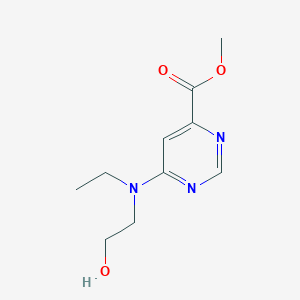
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)
![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)

